

# An In-depth Technical Guide to the Fundamental Properties of Methyl 3-cyanobenzoate

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## Compound of Interest

Compound Name: Methyl 3-cyanobenzoate

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## Authored by: Gemini, Senior Application Scientist Abstract

**Methyl 3-cyanobenzoate** is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex organic compounds. Its unique electronic and structural characteristics, arising from the presence of both an electron-withdrawing cyano group and a methyl ester functionality on an aromatic ring, make it a valuable intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This technical guide provides a comprehensive overview of the fundamental properties of **methyl 3-cyanobenzoate**, including its physicochemical characteristics, detailed spectroscopic profile, synthesis methodologies with mechanistic insights, and key chemical transformations. This document is intended to serve as a practical resource for researchers and professionals, enabling a deeper understanding and more effective utilization of this important chemical entity.

## Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development. This section details the key physicochemical and spectroscopic data for **methyl 3-cyanobenzoate**.

## Physicochemical Properties

**Methyl 3-cyanobenzoate** is a white to off-white crystalline solid at room temperature.[\[1\]](#)[\[2\]](#) A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	161.16 g/mol	<a href="#">[1]</a>
CAS Number	13531-48-1	<a href="#">[1]</a>
Appearance	White to off-white crystalline solid	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	58 °C	<a href="#">[1]</a>
Boiling Point	267.2 ± 23.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.18 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Solubility	Slightly soluble in chloroform and methanol.	<a href="#">[1]</a> <a href="#">[2]</a>

Table 1: Key Physicochemical Properties of **Methyl 3-cyanobenzoate**

## Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. The following sections provide an analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **methyl 3-cyanobenzoate**.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum of **methyl 3-cyanobenzoate** is characterized by signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the meta-substitution. The chemical shifts are influenced by the electron-withdrawing nature of both the cyano and the ester groups.

- **Aromatic Protons (4H):** Expected to appear in the range of  $\delta$  7.5-8.5 ppm. The proton ortho to both the cyano and ester groups (at the C2 position) will likely be the most deshielded.

The other aromatic protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons.

- Methyl Protons (3H): A sharp singlet is expected around  $\delta$  3.9 ppm, characteristic of a methyl ester group.[\[3\]](#)

$^{13}\text{C}$  NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For **methyl 3-cyanobenzoate**, nine distinct signals are expected.

- Carbonyl Carbon (C=O): A signal in the downfield region, typically around  $\delta$  165 ppm.[\[3\]](#)
- Aromatic Carbons (6C): Resonances are expected between  $\delta$  110-140 ppm. The carbon attached to the cyano group (C3) and the carbon attached to the ester group (C1) will have distinct chemical shifts. The other aromatic carbons will also show unique signals based on their electronic environment.
- Cyano Carbon (-C≡N): A characteristic signal around  $\delta$  118 ppm.
- Methyl Carbon (-OCH<sub>3</sub>): A signal in the upfield region, typically around  $\delta$  52 ppm.[\[3\]](#)

The IR spectrum of **methyl 3-cyanobenzoate** will exhibit characteristic absorption bands for its functional groups.

- C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm<sup>-1</sup>.
- C=O Stretch (Ester): A strong, sharp absorption band will be present around 1720-1740 cm<sup>-1</sup>.
- C-O Stretch (Ester): A strong absorption band in the region of 1200-1300 cm<sup>-1</sup>.
- Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm<sup>-1</sup> region.
- Aromatic C-H Stretches: Signals will appear above 3000 cm<sup>-1</sup>.
- Aliphatic C-H Stretches (Methyl): Absorptions are expected just below 3000 cm<sup>-1</sup>.

Electron Ionization Mass Spectrometry (EI-MS) of **methyl 3-cyanobenzoate** will show a molecular ion peak ( $M^+$ ) at  $m/z = 161$ . The fragmentation pattern will be influenced by the stability of the resulting fragments.

- Molecular Ion ( $M^+$ ): A peak at  $m/z = 161$ , corresponding to the molecular weight of the compound.
- Loss of Methoxy Group (-OCH<sub>3</sub>): A significant fragment at  $m/z = 130$ , resulting from the loss of the methoxy radical. This acylium ion is resonance-stabilized.
- Loss of Carbon Monoxide (-CO): The fragment at  $m/z = 130$  may further lose carbon monoxide to give a fragment at  $m/z = 102$ .
- Other Fragments: Other smaller fragments corresponding to the aromatic ring and cyano group will also be observed.

## Synthesis Methodologies

The synthesis of **methyl 3-cyanobenzoate** can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

### Fischer Esterification of 3-Cyanobenzoic Acid

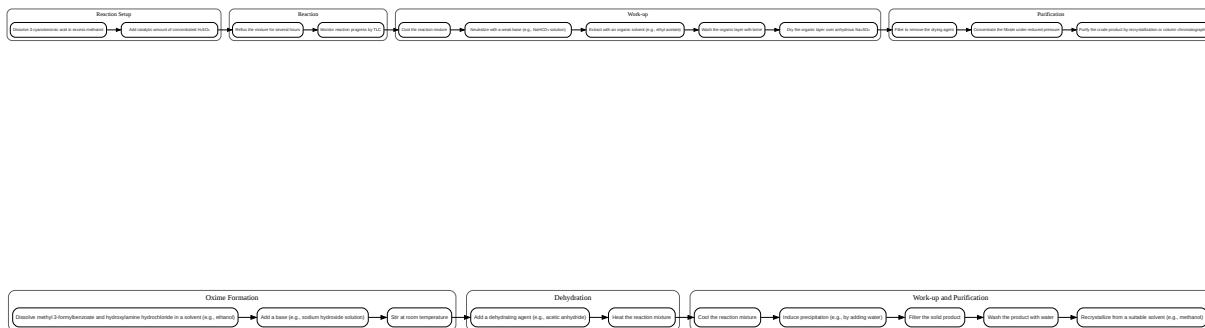
The most direct and common method for preparing **methyl 3-cyanobenzoate** is the Fischer esterification of 3-cyanobenzoic acid with methanol in the presence of an acid catalyst.<sup>[4]</sup>

Causality Behind Experimental Choices:

- Acid Catalyst: A strong acid, such as sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or hydrochloric acid (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.<sup>[5][6]</sup>
- Excess Methanol: The Fischer esterification is a reversible reaction.<sup>[5]</sup> To drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used as the solvent. This follows Le Chatelier's principle, favoring the product side.

- Removal of Water: The formation of water as a byproduct also influences the equilibrium. In some industrial processes, a dehydrating agent or a Dean-Stark apparatus may be used to remove water and further drive the reaction to completion.

### Experimental Protocol: Fischer Esterification



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